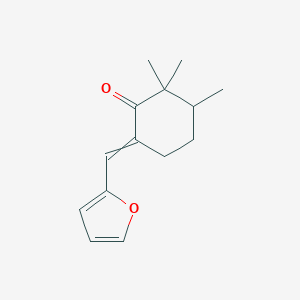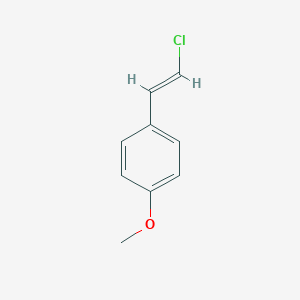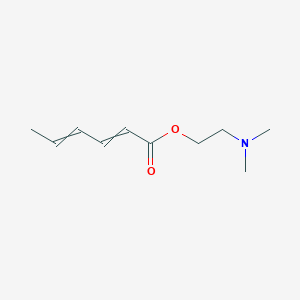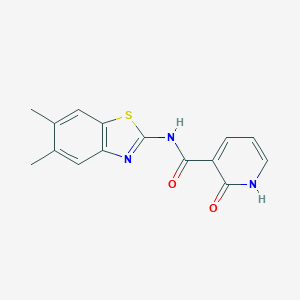
6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one, also known as furanone C-30, is a natural compound that is commonly found in various plants. It has been the subject of numerous research studies due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Efectos Bioquímicos Y Fisiológicos
Furanone C-30 has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 has been shown to exhibit antioxidant activity, which may help protect against oxidative stress-induced damage. Furanone C-30 has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 has been shown to exhibit various biological activities, which may make it a useful tool for studying various biological processes. However, one limitation of using 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 in lab experiments is its limited availability, as it is primarily extracted from natural sources.
Direcciones Futuras
There are several future directions for research on 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 and its potential therapeutic applications. Moreover, the development of new synthesis methods for 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 may increase its availability and facilitate further research.
Métodos De Síntesis
Furanone C-30 can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method of synthesis involves the reaction of furan-2-carbaldehyde with 2,2,3-trimethylcyclohexanone in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps.
Aplicaciones Científicas De Investigación
Furanone C-30 has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Additionally, 6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one C-30 has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
17429-55-9 |
|---|---|
Nombre del producto |
6-(Furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one |
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
6-(furan-2-ylmethylidene)-2,2,3-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-10-6-7-11(13(15)14(10,2)3)9-12-5-4-8-16-12/h4-5,8-10H,6-7H2,1-3H3 |
Clave InChI |
GNXZHCBRQQQSFL-UHFFFAOYSA-N |
SMILES |
CC1CCC(=CC2=CC=CO2)C(=O)C1(C)C |
SMILES canónico |
CC1CCC(=CC2=CC=CO2)C(=O)C1(C)C |
Sinónimos |
6-Furfurylidene-2,2,3-trimethylcyclohexanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)





![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)


![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)
